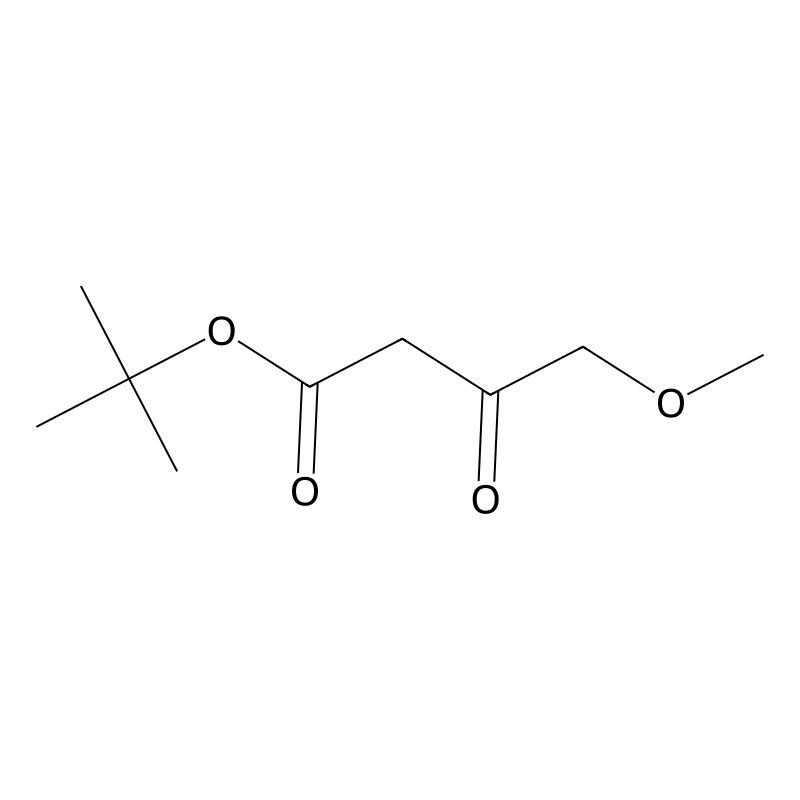

Tert-butyl 4-methoxy-3-oxobutanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Heterocyclic Compounds

TBMMA serves as a building block for the construction of heterocyclic rings, which are fundamental structures found in many drugs. These rings can incorporate nitrogen, oxygen, or sulfur atoms, leading to a diverse range of functionalities. Studies have shown its application in synthesizing pyrazoles, oxazoles, and thiazoles, which are heterocyclic classes with demonstrated biological activities [].

Introducing the Methoxyacetyl Moiety

The methoxyacetyl group (CH3COOCH2O-) present in TBMMA can be incorporated into target molecules, influencing their properties. The methoxy group contributes to increased water solubility, while the carbonyl group can participate in further reactions for additional functionalization.

Protecting Group Chemistry

The tert-butyl group (t-Bu) in TBMMA functions as a protecting group in organic synthesis. It shields a reactive site during a reaction sequence and can be selectively removed later to unveil the desired functionality. This property is crucial for the stepwise construction of complex molecules with precise control over reactive sites.

Tert-butyl 4-methoxy-3-oxobutanoate is an organic compound characterized by its ester functional group and a ketone moiety. It has the molecular formula C${10}$H${18}$O$_{4}$ and is often used in organic synthesis due to its reactivity and versatility. The compound features a tert-butyl group, which enhances its stability and solubility in organic solvents, making it a valuable intermediate in various

- Esterification: It can react with alcohols to form new esters.

- Condensation Reactions: The compound can undergo aldol condensation, leading to the formation of β-hydroxy ketones.

- Hydrolysis: Under acidic or basic conditions, it can hydrolyze to yield the corresponding carboxylic acid and alcohol.

These reactions are facilitated by the compound's structural features, making it a useful building block in synthetic organic chemistry.

The synthesis of tert-butyl 4-methoxy-3-oxobutanoate can be achieved through several methods:

- Reaction of Methoxyacetic Acid with Diketene: This method involves reacting methoxyacetic acid with diketene in the presence of a catalyst, yielding high purity and yield under mild conditions .

- Grignard Reaction: The compound can also be synthesized via Grignard reactions involving tert-butyl malonate and methoxyacetic acid derivatives .

These methods highlight the versatility of starting materials and reaction conditions that can be employed to obtain this compound efficiently.

Tert-butyl 4-methoxy-3-oxobutanoate is utilized in various applications, including:

- Organic Synthesis: It serves as an intermediate in synthesizing pharmaceuticals, agrochemicals, and other fine chemicals.

- Chemical Research: The compound is used in laboratories for studying reaction mechanisms and developing new synthetic methodologies.

Its structural features make it particularly valuable in creating complex organic molecules.

Interaction studies involving tert-butyl 4-methoxy-3-oxobutanoate focus on its reactivity with other chemical species. Such studies are essential for understanding how this compound behaves in different environments, particularly in biological systems or during synthetic processes. Investigating these interactions can provide insights into optimizing reaction conditions or predicting potential biological effects.

Several compounds share structural similarities with tert-butyl 4-methoxy-3-oxobutanoate. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Tert-butyl acetoacetate | Ester | Commonly used as a reagent in organic synthesis |

| Tert-butyl 4-chloro-3-oxobutanoate | Chlorinated Ester | Exhibits different reactivity due to chlorine substitution |

| Tert-butyl 3-oxobutyrate | Ketone | Similar backbone but lacks the methoxy group |

Tert-butyl 4-methoxy-3-oxobutanoate stands out due to its methoxy group, which enhances its solubility and reactivity compared to other similar compounds. This unique feature allows for diverse applications in organic synthesis that may not be achievable with other esters or ketones.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant